molecular formula C17H19FN2O B3002811 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide CAS No. 1226445-11-9

4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide

Cat. No.: B3002811
CAS No.: 1226445-11-9
M. Wt: 286.35
InChI Key: XDVAKKJUOJZNDN-UHFFFAOYSA-N
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Description

4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro group at the para position, a neopentyl group, and a pyridin-4-yl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound has shown efficacy in inhibiting enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can disrupt various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-neopentyl-N-(pyridin-4-yl)benzamide
  • 4-bromo-N-neopentyl-N-(pyridin-4-yl)benzamide
  • 4-methyl-N-neopentyl-N-(pyridin-4-yl)benzamide

Uniqueness

4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide is unique due to the presence of the fluoro group, which imparts distinct electronic properties. The fluoro group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-4-fluoro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-17(2,3)12-20(15-8-10-19-11-9-15)16(21)13-4-6-14(18)7-5-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVAKKJUOJZNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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